molecular formula C9H19NO B13195041 1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL

1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL

Cat. No.: B13195041
M. Wt: 157.25 g/mol
InChI Key: WGXYTZRJCOVTST-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a cyclopentane ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with 1-aminopropan-2-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylcyclopentanone or 2-methylcyclopentanal.

    Reduction: Formation of 1-(1-Aminopropan-2-YL)-2-methylcyclopentane.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclopentane ring.

    2-Methylcyclopentanone: A related compound with a similar cyclopentane structure but without the amino and hydroxyl groups.

    1-(1-Aminopropan-2-YL)-2-fluorophenol: A compound with a similar amino alcohol structure but with a fluorophenol group instead of a cyclopentane ring.

Uniqueness

1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL is unique due to its combination of a cyclopentane ring with both amino and hydroxyl functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2-methylcyclopentan-1-ol

InChI

InChI=1S/C9H19NO/c1-7-4-3-5-9(7,11)8(2)6-10/h7-8,11H,3-6,10H2,1-2H3

InChI Key

WGXYTZRJCOVTST-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C(C)CN)O

Origin of Product

United States

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